2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid is a heterocyclic compound that features a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-oxo-1,2,3,4-tetrahydropyrano[4,3-c]pyrazole with acetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby blocking their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine dihydrochloride:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different biological activities and applications.
Uniqueness
2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11-7-2-3-14-8(4-9(12)13)6(7)5-10-11/h5,8H,2-4H2,1H3,(H,12,13) |
InChI Key |
RGRSWOSVWVUBFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(OCC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.